molecular formula C20H18ClN3O4 B2746122 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898463-63-3

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2746122
CAS RN: 898463-63-3
M. Wt: 399.83
InChI Key: FMFFCOPJNZFAMQ-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Herbicidal Effects

Acetochlor and related chloroacetamide herbicides, such as alachlor and metolachlor, have been extensively studied for their metabolism and effects in various biological systems. A significant study by Coleman, Linderman, Hodgson, and Rose (2000) focuses on the comparative metabolism of these herbicides in human and rat liver microsomes. They found that these substances undergo complex metabolic pathways, resulting in various metabolites, some of which may have carcinogenic potential in rats (Coleman et al., 2000).

Impact on Fatty Acid Synthesis in Algae

Herbicides such as alachlor and metazachlor, which are related to the chemical structure , inhibit fatty acid synthesis in certain algae species. This was studied by Weisshaar and Böger (1989), who noted the selectivity of these herbicides in controlling weeds in various agricultural crops (Weisshaar & Böger, 1989).

Soil Reception and Herbicide Activity

Banks and Robinson (1986) investigated the soil reception and activity of herbicides like acetochlor, alachlor, and metolachlor. They found that different levels of wheat straw mulch affected the reception and herbicidal activity of these chemicals in soil, highlighting the importance of application techniques and environmental factors (Banks & Robinson, 1986).

Synthesis and Transformation in Chemical Reactions

A study by Sápi et al. (1997) on the synthesis and base-catalyzed ring transformation of certain beta-lactams reveals insights into the complex chemical reactions that substances like 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide might undergo. These transformations are crucial in understanding the chemical behavior and potential applications of such compounds (Sápi et al., 1997).

Adsorption and Mobility in Soil

Peter and Weber (1985) examined the adsorption and mobility of alachlor and metolachlor in soil. Their findings contribute to understanding how related chloroacetamide herbicides interact with soil components, influencing their efficacy and environmental impact (Peter & Weber, 1985).

Anticancer Potential

Al-Sanea et al. (2020) explored the synthesis and in vitro cytotoxic activity of certain acetamide derivatives. Their research on the anticancer activity of these compounds against various cancer cell lines provides insights into the potential therapeutic applications of structurally similar compounds (Al-Sanea et al., 2020).

Initial Metabolism in Plants

The initial metabolism of acetochlor in various plant species was investigated by Breaux (1987). This study contributes to understanding how plants metabolize chloroacetamide herbicides, which can inform agricultural practices and herbicide development (Breaux, 1987).

Computational and Pharmacological Evaluation

Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives of 1,3,4-oxadiazole and pyrazoles, assessing their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is significant in demonstrating the versatile applications and pharmacological potential of compounds structurally related to chloroacetamide herbicides (Faheem, 2018).

properties

IUPAC Name

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-13-3-6-15(7-4-13)22-18(25)12-23-9-10-24(20(27)19(23)26)16-11-14(21)5-8-17(16)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFCOPJNZFAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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